N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide, also known as E7820, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers. This molecule has been the subject of extensive scientific research due to its unique chemical structure and promising biological activity.
Mécanisme D'action
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide exerts its anti-cancer effects through several mechanisms of action. It inhibits the activity of several enzymes involved in angiogenesis, including fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR). In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer. It has also been shown to decrease the density of blood vessels in tumors, indicating its anti-angiogenic activity. In addition, this compound has been shown to decrease the expression of several proteins involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide in lab experiments is its specificity for FGFR and VEGFR, which are important targets in cancer therapy. However, its potency may vary depending on the type of cancer cell line being studied. In addition, this compound may have off-target effects on other enzymes and proteins, which could affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and angiogenesis. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, further studies are needed to determine the optimal dosing and administration schedule for this compound in humans.
Méthodes De Synthèse
The synthesis of N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 2-ethoxy-5-aminosulfonic acid to form the key intermediate, this compound. The final product is obtained through purification and isolation of the intermediate compound.
Applications De Recherche Scientifique
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This makes it a promising candidate for the treatment of solid tumors.
Propriétés
IUPAC Name |
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-2-22-14-8-7-10(23(17,20)21)9-13(14)18-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLSILQWXXTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.